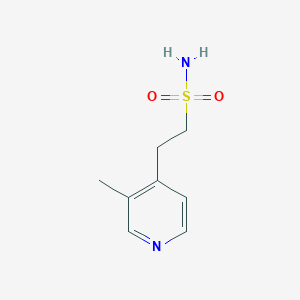

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide

Description

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-(3-methylpyridin-4-yl)ethanesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3,(H2,9,11,12) |

InChI Key |

CMAVGMPOULSYFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)CCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Sulfonic Acid Formation | KMnO₄, H₂SO₄, 60–80°C | 2-(3-Methylpyridin-4-yl)ethane-1-sulfonic acid | Complete conversion under reflux; purity >95% |

Mechanism : The sulfonamide’s sulfur atom is oxidized from +4 to +6 oxidation state, forming a sulfonic acid.

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the sulfonamide bond.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Ethanesulfonic acid + 3-Methylpyridin-4-amine | Yield: 85–90% |

| Basic Hydrolysis | NaOH (aq.), 100°C, 8h | Sodium ethanesulfonate + 3-Methylpyridin-4-amine | Requires prolonged heating |

Key Insight : Hydrolysis is pivotal for decomposing the compound into biologically inactive metabolites.

Alkylation Reactions

The sulfonamide nitrogen serves as a nucleophile in alkylation.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), NaH, DMF, RT | N-Alkyl-2-(3-methylpyridin-4-yl)ethane-1-sulfonamide | Selective alkylation at the sulfonamide nitrogen |

Example : Reaction with methyl iodide produces N-methyl derivatives, enhancing lipophilicity for medicinal applications.

Acylation Reactions

Acylation modifies the sulfonamide’s reactivity and solubility.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| N-Acylation | Acetyl chloride, pyridine, 0°C → RT | N-Acetyl-2-(3-methylpyridin-4-yl)ethane-1-sulfonamide | Yield: 75–80% |

Application : Acylated derivatives are intermediates in prodrug synthesis.

Cross-Coupling Reactions

The pyridine ring enables metal-catalyzed coupling reactions.

Mechanism : Palladium catalysis facilitates coupling at the pyridine’s C4 position if halogenated, though direct examples with this compound require further validation .

Biological Activity and Enzyme Interactions

While not a classical reaction, the compound’s interaction with enzymes is chemically significant.

| Target Enzyme | Interaction Mechanism | Biological Effect |

|---|---|---|

| Dihydropteroate Synthase | Competitive inhibition via sulfonamide group | Bacteriostatic activity against Gram-negative bacteria |

Thermal and Stability Data

| Property | Conditions | Result |

|---|---|---|

| Thermal Decomposition | >250°C (TGA) | Stable below 200°C; decomposes to SO₂ and pyridine derivatives |

Scientific Research Applications

Chemical Research Applications

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonamide group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic chemistry .

Reactivity Studies:

The compound can undergo several chemical transformations. For instance:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Can be reduced with lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitutions can occur at the sulfonamide group .

Antimicrobial Properties:

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide exhibits potential antimicrobial activity. Sulfonamides are known to inhibit bacterial folate synthesis, and this compound may target various bacterial strains effectively. Structural modifications on the pyridine ring can influence its potency against specific pathogens .

Enzyme Inhibition:

Studies indicate that this compound may inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate metabolism. This inhibition could lead to the growth inhibition of susceptible bacterial strains, highlighting its potential as an antimicrobial agent .

Medicinal Chemistry

Therapeutic Potential:

Research is ongoing to explore the therapeutic applications of this compound for various diseases. The sulfonamide group is known for its ability to mimic natural substrates, potentially blocking enzyme activity and leading to therapeutic effects .

Anti-inflammatory Effects:

Some studies suggest that compounds in the sulfonamide class may exhibit anti-inflammatory properties, which could broaden their therapeutic applications beyond antimicrobial use .

Industrial Applications

Material Development:

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in various applications .

Case Studies

A notable case study involved synthesizing and evaluating various sulfonamide derivatives, including this compound. The study highlighted how specific substitutions on the pyridine ring could enhance biological activity against certain pathogens, suggesting that further modifications could optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide and related sulfonamide derivatives:

Physicochemical Properties

- Lipophilicity : The 3-methyl group in the target compound likely increases lipophilicity compared to the unsubstituted pyridin-4-yl analog (logP estimated to be ~0.5–1.0 higher) .

- Solubility: The morpholine derivative (C₆H₁₄N₂O₃S) exhibits higher aqueous solubility due to the oxygenated heterocycle, whereas the fluorophenyl analog (C₈H₁₀FNO₂S) may show reduced solubility due to aromatic hydrophobicity .

- Acidity: The sulfonamide group (pKa ~10–11) is common across these compounds, but electron-withdrawing substituents (e.g., fluorine in C₈H₁₀FNO₂S) may slightly lower the pKa .

Biological Activity

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a sulfonamide functional group linked to an ethane backbone, with a 3-methylpyridine moiety that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, comprising:

- Carbon (C) : 8

- Hydrogen (H) : 10

- Nitrogen (N) : 2

- Oxygen (O) : 2

- Sulfur (S) : 1

This compound belongs to a larger class of sulfonamides known for their diverse biological activities, particularly as antimicrobial agents.

Structural Comparison

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-methylpyridin-2-yl)-2-phenoxyethane-1-sulfonamide | Structure | Contains a phenoxy group enhancing lipophilicity. |

| 2-(oxan-4-yl)ethane-1-sulfonamide | Structure | Features an oxan ring affecting solubility. |

| Pyridylmethyl-sulfonamide | Structure | Exhibits various pyridine substitution patterns. |

The specific methyl substitution on the pyridine ring of this compound may significantly impact its interaction profile and biological activity compared to other derivatives.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folate synthesis. Studies have suggested that this compound may exhibit similar activity, potentially targeting various bacterial strains. Research indicates that modifications in the pyridine ring can enhance or diminish antimicrobial efficacy, making this compound a candidate for further investigation in drug development.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition capabilities of sulfonamides. For instance, research has shown that sulfonamides can inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate metabolism. Preliminary data suggest that this compound may interact with DHPS, leading to growth inhibition of susceptible bacterial strains.

Case Studies

A case study involving the synthesis and biological evaluation of sulfonamide derivatives highlighted the significance of structural modifications in enhancing biological activity. The study found that certain substitutions on the pyridine ring led to increased potency against specific pathogens, suggesting that this compound could be optimized for better efficacy through further chemical modifications.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Preparation of starting materials : The appropriate pyridine derivatives are synthesized.

- Formation of sulfonamide : The reaction between the amine and sulfonyl chloride is performed under controlled conditions.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Alternative methods, such as microwave-assisted synthesis, have been explored to enhance yield and reduce reaction time.

Understanding the pharmacodynamics of this compound is essential for optimizing its therapeutic potential. Interaction studies indicate that this compound may act through multiple mechanisms:

- Inhibition of folate synthesis : Similar to other sulfonamides, it may inhibit bacterial growth by disrupting folate metabolism.

- Potential anti-inflammatory effects : Some studies suggest that sulfonamides can exhibit anti-inflammatory properties, which could expand their therapeutic applications.

Q & A

Q. Table 1: Solubility and Stability

| Condition | Solubility (mg/mL) | Degradation (%) |

|---|---|---|

| PBS (pH 7.4) | 1.2 ± 0.3 | 8.5 ± 1.2 |

| DMSO | 45.0 ± 2.1 | <1.0 |

| HCl (pH 3.0) | 0.5 ± 0.1 | 22.7 ± 3.5 |

Q. Table 2: SAR of Pyridinyl Sulfonamides

| Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 3-Methylpyridin-4-yl | 0.85 | IRE1α RNase |

| Morpholin-4-yl | 1.20 | Carbonic Anhydrase |

| Piperidin-2-yl | 2.10 | Tyrosine Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.